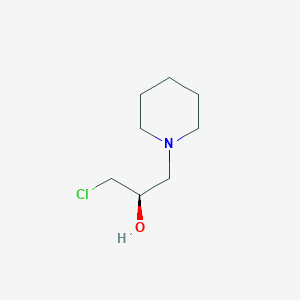
(2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol: is a chiral compound with a piperidine ring attached to a chlorinated propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol typically involves the reaction of a chlorinated propanol with piperidine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, where the chlorine atom is replaced by the piperidine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, potentially forming a more saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry and molecular recognition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could be a precursor to drugs targeting the central nervous system or other therapeutic areas.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the creation of various derivatives with specific properties.
作用機序
The mechanism by which (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol exerts its effects depends on its interactions with molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting or activating specific pathways. The chlorine atom and hydroxyl group also play roles in its reactivity and binding affinity.
類似化合物との比較
(2S)-1-Chloro-3-(piperidin-1-yl)propan-2-ol: The enantiomer of the compound, differing in its stereochemistry.
1-Chloro-3-(piperidin-1-yl)propan-2-one: A ketone derivative with similar structural features.
1-Chloro-3-(piperidin-1-yl)propan-2-amine: An amine derivative with potential biological activity.
Uniqueness: (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol is unique due to its specific stereochemistry, which can influence its biological activity and reactivity. The presence of both a chlorine atom and a piperidine ring provides a versatile platform for further chemical modifications and applications.
特性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC名 |
(2R)-1-chloro-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C8H16ClNO/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7H2/t8-/m0/s1 |
InChIキー |
IGMZDGBNMCELOE-QMMMGPOBSA-N |
異性体SMILES |
C1CCN(CC1)C[C@H](CCl)O |
正規SMILES |
C1CCN(CC1)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


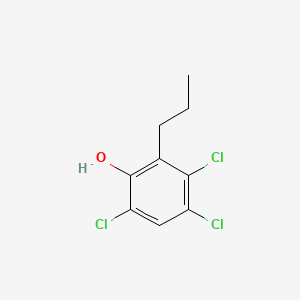
![5-(2-Nitroethyl)-benzo[1,3]dioxole](/img/structure/B13057179.png)

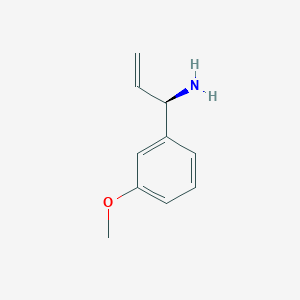
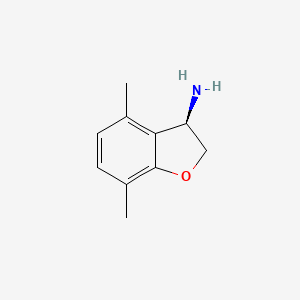
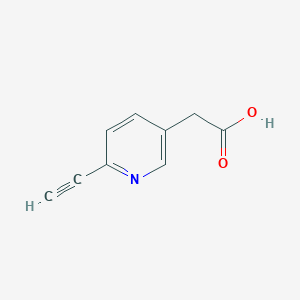
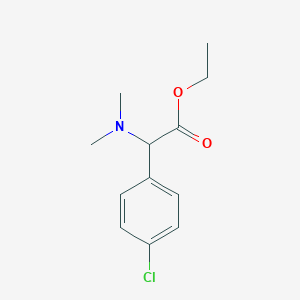

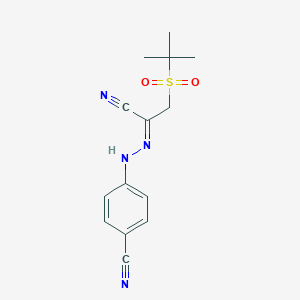
![7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13057240.png)
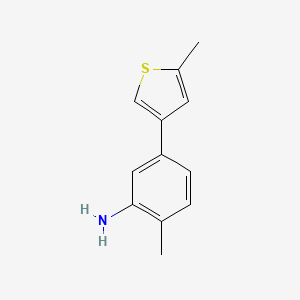
![2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)
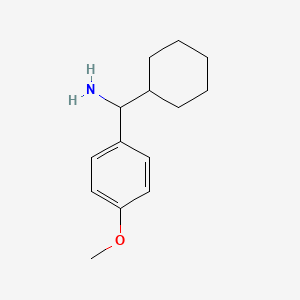
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
